molecular formula C9H15ClN2 B13637398 5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole

5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole

Cat. No.: B13637398
M. Wt: 186.68 g/mol
InChI Key: BOUNPTVDDPAWQD-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-3-ethyl-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a chloropropyl chain at the 5-position, an ethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₉H₁₅ClN₂, with a molecular weight of 186.68 g/mol, and it is commercially available at 97% purity (AK Scientific catalog code: 1346EN) . The chloropropyl substituent enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

5-(3-chloropropyl)-3-ethyl-1-methylpyrazole

InChI

InChI=1S/C9H15ClN2/c1-3-8-7-9(5-4-6-10)12(2)11-8/h7H,3-6H2,1-2H3

InChI Key

BOUNPTVDDPAWQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CCCCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole typically involves the reaction of 3-ethyl-1-methyl-1h-pyrazole with 3-chloropropyl halides under basic conditions. A common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the pyrazole ring or side chains.

    Reduction: Formation of reduced pyrazole derivatives with modified substituents.

Scientific Research Applications

5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(3-Chloropropyl)-3-ethyl-1-methyl-1H-pyrazole with pyrazole derivatives and chloropropyl-containing compounds, focusing on substituent effects, synthesis pathways, and applications.

Substituent Effects on Reactivity and Stability

  • Chloropropyl Substituents: In 3-chloropropyl-substituted carboranes (e.g., 1-(3-chloropropyl)-closo-carborane), the chloropropyl group introduces steric hindrance and weak C–H···Cl hydrogen bonding, elongating the cage C–C bond (1.628–1.672 Å) compared to parent carboranes.
  • Ethyl and Methyl Groups :
    Pyrazoles with ethyl/methyl substituents (e.g., 5-cyclopropyl-2-(3-isopropoxy-1H-pyrazol-1-yl)pyridine) exhibit enhanced metabolic stability compared to bulkier analogs. The ethyl and methyl groups in the target compound may similarly reduce steric clashes in enzyme-binding pockets .

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Substituent Effect on Compound Properties Example Compound
3-Chloropropyl Increases lipophilicity; introduces weak H-bonding (C–H···Cl) 1-(3-Chloropropyl)-carborane
Ethyl/Methyl Reduces steric bulk; enhances metabolic stability Dronedarone impurities
Cyclopropyl Enhances ring strain and reactivity; improves target selectivity DHODH inhibitors

Biological Activity

5-(3-Chloropropyl)-3-ethyl-1-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which is characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and other therapeutic effects. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a chloropropyl group, ethyl, and methyl substituents on the pyrazole ring. These functional groups contribute to its reactivity and potential biological effects.

Antimicrobial Properties

Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The compound's efficacy was evaluated against common pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Klebsiella pneumoniaeInhibitory
Candida albicansInhibitory

Anti-inflammatory Effects

In addition to antimicrobial properties, studies have indicated that this compound exhibits anti-inflammatory effects. It was tested in models of inflammation, showing comparable results to established anti-inflammatory drugs like indomethacin.

Test Model Effect Comparison Drug
Carrageenan-induced edemaSignificant reduction in swellingIndomethacin
Acetic acid-induced permeability increaseSignificant reductionIndomethacin

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazoles are known to inhibit enzymes involved in inflammatory pathways and microbial metabolism. Specifically, the compound may act as an inhibitor of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process.

Case Studies

A recent study focused on synthesizing and evaluating a series of pyrazole derivatives, including this compound. The research highlighted its promising antimicrobial and anti-inflammatory activities through in vitro assays.

Study Overview

  • Objective: To assess the biological activities of synthesized pyrazole derivatives.
  • Methods: In vitro antimicrobial assays against bacterial and fungal strains; anti-inflammatory assays using carrageenan-induced edema models.
  • Results: The compound showed significant inhibition against tested microorganisms and reduced inflammation in animal models.

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